3,5-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzamide
Description
The study and analysis of benzamide derivatives, including compounds similar to 3,5-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzamide, are significant due to their potential applications in various fields, including medicinal chemistry and materials science. These compounds are known for their structural diversity and the ability to undergo various chemical reactions.
Synthesis Analysis
The synthesis of benzamide derivatives often involves acylation reactions, where an amino compound reacts with an acid chloride in a suitable solvent, such as THF (Tetrahydrofuran) (Karabulut et al., 2014). This method provides a straightforward route to obtain the desired benzamide compounds with high purity.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is typically determined using X-ray crystallography and DFT (Density Functional Theory) calculations. These techniques allow for the evaluation of intermolecular interactions, such as dimerization and crystal packing, which can influence the molecular geometry, bond lengths, bond angles, and dihedral angles of the aromatic rings (Karabulut et al., 2014).
Chemical Reactions and Properties
Benzamide derivatives can undergo various chemical reactions, including Claisen condensation and retro-Claisen reactions, which are facilitated by catalysts like rhodium(III) for the synthesis of indanone derivatives. These reactions highlight the compound's reactivity and potential for synthesis of complex molecules (Chaudhary et al., 2020).
Physical Properties Analysis
The physical properties, such as molar refraction and polarizability, of benzamide derivatives can be studied through spectroscopic methods and density measurements. These properties are crucial for understanding the compound's interactions with its environment and its potential applications (Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties of benzamide derivatives can be elucidated through various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry. These methods provide detailed information on the compound's structure, including bond lengths, bond angles, and functional groups (Galal et al., 2018).
properties
IUPAC Name |
3,5-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3F3NO2/c1-24-13-11(17)4-7(5-12(13)18)14(23)22-8-2-3-10(16)9(6-8)15(19,20)21/h2-6H,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBDNAHLRMIEEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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